2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Biological Activity
The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step reaction involving key precursors such as 4-hydroxy-6-methylpyran-2-one and various aromatic aldehydes. The general procedure includes:
- Refluxing a mixture of 4-hydroxy-6-methylpyran-2-one (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol for 2–3 hours.
- Cooling the reaction mixture to room temperature and filtering the precipitate.
- Washing the solid with ice-cooled water and ethanol before drying under vacuum .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 9.46 | |
HT-29 (colon cancer) | 11.73 | |
A549 (lung cancer) | 12.91 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of EGFR phosphorylation , which is crucial for cancer cell growth and survival.
- Induction of apoptosis , evidenced by increased levels of caspase activity in treated cells .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against HIV strains. Preliminary data suggest it possesses moderate antiviral activity with an EC50 value comparable to existing antiviral agents, indicating potential for further development as an antiviral therapeutic .
Toxicological Profile
From a safety perspective, the compound demonstrated no acute toxicity in animal models at concentrations up to 2000 mg/kg. This favorable toxicological profile is critical for its consideration as a therapeutic agent .
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI highlighted that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index .
- Pharmacokinetics : Research indicated that the compound has a favorable pharmacokinetic profile with adequate bioavailability when administered orally, making it suitable for further clinical evaluation .
- Docking Studies : Computational studies have shown that the compound interacts effectively with key biological targets involved in cancer progression, supporting its role as a potential drug candidate .
Properties
IUPAC Name |
2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-13-9-19-21(23(28)27(13)8-7-26(2)3)20(15(12-24)22(25)32-19)14-10-17(30-5)18(31-6)11-16(14)29-4/h9-11,20H,7-8,25H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCXJPYJGXKFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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